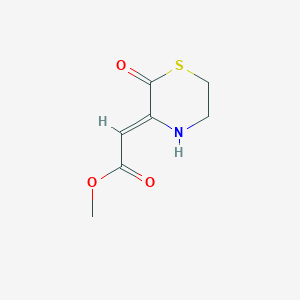
methyl (2Z)-(2-oxothiomorpholin-3-ylidene)ethanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (2Z)-(2-oxothiomorpholin-3-ylidene)ethanoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are commonly found in nature, contributing to the fragrances of fruits and flowers . This particular compound features a unique structure that includes a thiomorpholine ring, which is a sulfur-containing heterocycle.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2Z)-(2-oxothiomorpholin-3-ylidene)ethanoate typically involves the reaction of a thiomorpholine derivative with an appropriate esterifying agent. One common method is the esterification of 2-oxothiomorpholine with methyl chloroacetate under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (2Z)-(2-oxothiomorpholin-3-ylidene)ethanoate can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon, leading to the formation of different derivatives.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride is a common reducing agent used for the reduction of esters.
Substitution: Nucleophiles such as Grignard reagents can be used for substitution reactions.
Major Products Formed
Hydrolysis: Carboxylic acid and alcohol.
Reduction: Alcohol.
Substitution: Various derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl (2Z)-(2-oxothiomorpholin-3-ylidene)ethanoate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of methyl (2Z)-(2-oxothiomorpholin-3-ylidene)ethanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release active metabolites that exert biological effects. The thiomorpholine ring may interact with enzymes or receptors, modulating their activity and leading to various physiological responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl butanoate: Another ester with a pleasant odor, commonly found in fruits.
Ethyl acetate: A widely used ester in the industry for its solvent properties.
Isopentyl acetate: Known for its banana-like odor and used in flavoring.
Uniqueness
Methyl (2Z)-(2-oxothiomorpholin-3-ylidene)ethanoate is unique due to the presence of the thiomorpholine ring, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C7H9NO3S |
|---|---|
Poids moléculaire |
187.22 g/mol |
Nom IUPAC |
methyl (2Z)-2-(2-oxothiomorpholin-3-ylidene)acetate |
InChI |
InChI=1S/C7H9NO3S/c1-11-6(9)4-5-7(10)12-3-2-8-5/h4,8H,2-3H2,1H3/b5-4- |
Clé InChI |
YIWWALWBXPPQNQ-PLNGDYQASA-N |
SMILES isomérique |
COC(=O)/C=C\1/C(=O)SCCN1 |
SMILES canonique |
COC(=O)C=C1C(=O)SCCN1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-amino-6,8,8,9-tetramethyl-4-(4-methylphenyl)-8,9-dihydro-4H-pyrano[3,2-g]quinoline-3-carbonitrile](/img/structure/B11031617.png)
![6-(3-Chlorophenyl)-5-methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11031632.png)
![N-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-3,5-dimethoxybenzamide](/img/structure/B11031637.png)
![2-(Pyrrolidin-1-YL)-6-{6,8,8,9-tetramethyl-2-oxo-2H,6H,7H,8H,9H-chromeno[7,6-B]pyridin-3-YL}-3,4-dihydropyrimidin-4-one](/img/structure/B11031645.png)
![methyl N-{[1-oxo-2-(pyridin-2-ylmethyl)-1,2-dihydroisoquinolin-4-yl]carbonyl}glycinate](/img/structure/B11031648.png)
![7-[(4-hydroxy-6-methylpyrimidin-2-yl)amino]-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B11031656.png)
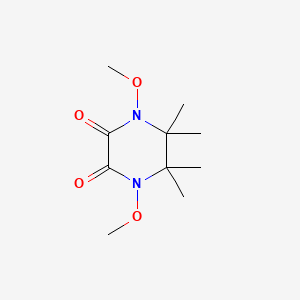
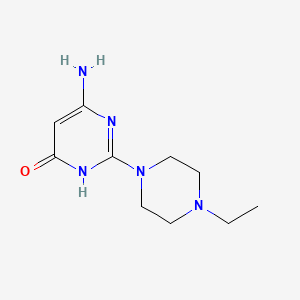
![4-(2-methoxyphenyl)-2-[(4-methoxyphenyl)amino]-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B11031668.png)
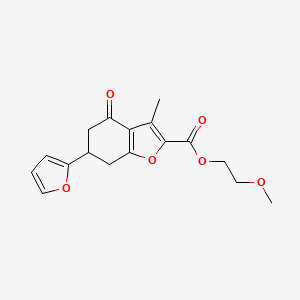
![5-benzoyl-6-phenyl-9-(p-tolyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B11031678.png)
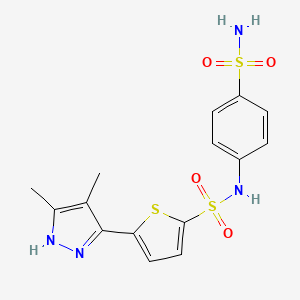
![2-[(1-acetyl-2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydroquinolin-7-yl)oxy]-N-(4-methylphenyl)acetamide](/img/structure/B11031689.png)
![N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-2,2-dimethylpropanamide](/img/structure/B11031691.png)
